(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chloro-6-methoxyphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chloro-6-methoxyphenoxy)acetic acid is a complex organic compound with a unique structure that combines various functional groups, including a thiazole ring, an acetylamino group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chloro-6-methoxyphenoxy)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the acetylamino group, and the coupling of the phenoxyacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chloro-6-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetylamino group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chloro-6-methoxyphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chloro-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and phenoxyacetic acid analogs. Examples are:
- (4-{(E)-[2-(amino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chloro-6-methoxyphenoxy)acetic acid
- (4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-bromo-6-methoxyphenoxy)acetic acid
Uniqueness
The uniqueness of (4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chloro-6-methoxyphenoxy)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C15H13ClN2O6S |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-[4-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-chloro-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C15H13ClN2O6S/c1-7(19)17-15-18-14(22)11(25-15)5-8-3-9(16)13(10(4-8)23-2)24-6-12(20)21/h3-5H,6H2,1-2H3,(H,20,21)(H,17,18,19,22)/b11-5+ |
InChI Key |
UDYXESHLYBHEMU-VZUCSPMQSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OCC(=O)O)OC)/S1 |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)O)OC)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.